molecular formula C9H11BrN2 B12360316 4-Bromo-3-phenylpyrazolidine

4-Bromo-3-phenylpyrazolidine

Cat. No.: B12360316
M. Wt: 227.10 g/mol
InChI Key: QGJMPMOHCQFTON-UHFFFAOYSA-N
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Description

4-Bromo-3-phenylpyrazolidine is a heterocyclic compound that belongs to the pyrazolidine family. This compound features a bromine atom and a phenyl group attached to a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-phenylpyrazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-phenylhydrazine with 1,3-dibromopropane under basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the pyrazolidine ring.

Reaction Conditions:

    Reagents: 3-phenylhydrazine, 1,3-dibromopropane

    Solvent: Ethanol or methanol

    Catalyst: Sodium hydroxide or potassium carbonate

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-phenylpyrazolidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The pyrazolidine ring can be oxidized to form pyrazolidinedione derivatives.

    Reduction Reactions: The phenyl group can be reduced to form cyclohexyl derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), catalysts (e.g., palladium, copper)

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents (e.g., water, acetone)

    Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride), solvents (e.g., tetrahydrofuran, ethanol)

Major Products

    Substitution: Various substituted pyrazolidine derivatives

    Oxidation: Pyrazolidinedione derivatives

    Reduction: Cyclohexyl derivatives

Scientific Research Applications

4-Bromo-3-phenylpyrazolidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-phenylpyrazolidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in their catalytic activity. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

4-Bromo-3-phenylpyrazolidine can be compared with other similar compounds, such as:

    4-Chloro-3-phenylpyrazolidine: Similar structure but with a chlorine atom instead of bromine. It may exhibit different reactivity and biological activity.

    3-Phenylpyrazolidine: Lacks the halogen substituent, which can affect its chemical properties and reactivity.

    4-Bromo-3-methylpyrazolidine: Contains a methyl group instead of a phenyl group, leading to different steric and electronic effects.

Properties

Molecular Formula

C9H11BrN2

Molecular Weight

227.10 g/mol

IUPAC Name

4-bromo-3-phenylpyrazolidine

InChI

InChI=1S/C9H11BrN2/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-5,8-9,11-12H,6H2

InChI Key

QGJMPMOHCQFTON-UHFFFAOYSA-N

Canonical SMILES

C1C(C(NN1)C2=CC=CC=C2)Br

Origin of Product

United States

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